molecular formula C6H12ClNO2 B2476374 2-Aminohex-5-enoic acid hydrochloride CAS No. 1237001-51-2

2-Aminohex-5-enoic acid hydrochloride

Cat. No. B2476374
CAS RN: 1237001-51-2
M. Wt: 165.62
InChI Key: AYFJKOCOUXSEBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Aminohex-5-enoic acid hydrochloride is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various research fields. This compound is also known as AHEA and is a versatile molecule that can be synthesized using various methods.

Scientific Research Applications

Synthesis of Labelled Compounds

A novel method for preparing N-protected (2E)-5-amino-5-methylhex-2-enoic acids, including 14 C-labelled compounds, has been developed. This approach, based on the synthesis of 3-methyl-3-amino-butanol, facilitates the synthesis of labeled analogues for research purposes (Jessen, Selvig, & Valsborg, 2001).

Enantioselective Synthesis

Research has demonstrated a concise enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid, a process crucial for the development of pharmaceuticals such as Pregabalin. The asymmetric hydrogenation of 3-cyano-5-methylhex-3-enoic acid salt is a key step in this synthesis, highlighting the importance of stereochemistry in drug design and synthesis (Burk et al., 2003).

Anti-bacterial Activity

Fatty acid hydrazides have been utilized to synthesize biologically active compounds with good antimicrobial activity against various bacteria. This research showcases the potential of derivatives of 2-Aminohex-5-enoic acid in developing new antimicrobial agents, which is critical in the fight against antibiotic-resistant bacteria (Banday, Mattoo, & Rauf, 2010).

Drug Mechanism and Inhibition Studies

Vigabatrin, a derivative of 4-aminohex-5-enoic acid, is an antiepilepsy drug known for its mechanism-based inactivation of the enzyme γ-aminobutyric acid aminotransferase (GABA-AT). Studies on analogs of vigabatrin provide insights into the enzyme inhibition mechanisms, contributing to the development of more effective treatments for epilepsy (Wang & Silverman, 2004).

Mechanism of Action

Target of Action

The primary target of 2-Aminohex-5-enoic acid, also known as γ-Vinyl GABA, is the enzyme γ-aminobutyric acid transaminase (GABA-T) . GABA-T is a pyridoxal phosphate (PLP) dependent enzyme that catalyzes the degradation of γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the mammalian central nervous system .

Mode of Action

2-Aminohex-5-enoic acid acts as an inhibitor of GABA-T . It competes with GABA for the active site of the enzyme, thereby reducing the rate of GABA degradation . This leads to an increase in the concentration of GABA in the brain, enhancing its inhibitory effect on neuronal activity .

Biochemical Pathways

The action of 2-Aminohex-5-enoic acid primarily affects the GABA shunt, a series of biochemical reactions involving GABA. The GABA shunt plays a crucial role in the regulation of the levels of GABA in the brain . By inhibiting GABA-T, 2-Aminohex-5-enoic acid disrupts the normal functioning of the GABA shunt, leading to an increase in GABA levels .

Pharmacokinetics

It is known that the compound is slightly soluble in methanol and water when heated This suggests that it may have reasonable bioavailability

Result of Action

The inhibition of GABA-T by 2-Aminohex-5-enoic acid results in an increase in the concentration of GABA in the brain . This leads to enhanced inhibitory neurotransmission, which can have various effects depending on the specific neural circuits involved. The increased GABA levels could potentially be used to treat conditions associated with reduced GABAergic activity, such as epilepsy and certain mood disorders .

Action Environment

The action of 2-Aminohex-5-enoic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its interaction with GABA-T . Additionally, the temperature can affect the solubility of the compound, which may impact its bioavailability

properties

IUPAC Name

2-aminohex-5-enoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-2-3-4-5(7)6(8)9;/h2,5H,1,3-4,7H2,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYFJKOCOUXSEBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminohex-5-enoic acid hydrochloride

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